Dimethyl 4-(3-bromo-1-benzothien-2-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Dimethyl 4-(3-bromo-1-benzothien-2-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a unique structure that includes a brominated benzothiophene moiety and a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(3-bromo-1-benzothien-2-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-1-benzothiophene with appropriate pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(3-bromo-1-benzothien-2-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzothiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Dimethyl 4-(3-bromo-1-benzothien-2-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of cardiovascular and anti-inflammatory drugs.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Dimethyl 4-(3-bromo-1-benzothien-2-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The brominated benzothiophene moiety can bind to enzyme active sites or receptor proteins, modulating their activity. The dihydropyridine core may also play a role in the compound’s biological effects by influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4-(3-bromo-1-benzothien-2-YL)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- (3-Bromo-1-benzothien-2-yl)methylamine
Uniqueness
Dimethyl 4-(3-bromo-1-benzothien-2-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its specific combination of a brominated benzothiophene and a dihydropyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
853331-34-7 |
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Molecular Formula |
C19H18BrNO4S |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
dimethyl 4-(3-bromo-1-benzothiophen-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H18BrNO4S/c1-9-13(18(22)24-3)15(14(10(2)21-9)19(23)25-4)17-16(20)11-7-5-6-8-12(11)26-17/h5-8,15,21H,1-4H3 |
InChI Key |
LEVIMJHGENMODR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C3=CC=CC=C3S2)Br)C(=O)OC |
Origin of Product |
United States |
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